Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a methylsulfonyl substituent at the 4-position of the piperazine ring. Its synthesis involves reacting tert-butyl piperazine-1-carboxylate with methanesulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine, followed by purification via flash chromatography . The compound has a molecular weight of 264.19 g/mol (confirmed by MS: m/z 265.19 [M+H]⁺) and serves as a key intermediate in medicinal chemistry for constructing bioactive molecules, such as kinase inhibitors and heterocyclic drug candidates .
Properties
IUPAC Name |
tert-butyl 4-methylsulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-5-7-12(8-6-11)17(4,14)15/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVJRVHXORTWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403715 | |
| Record name | tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164331-38-8 | |
| Record name | tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperazine
Piperazine is first protected using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is conducted in dichloromethane (DCM) at 0–25°C, yielding tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with high efficiency.
Key Reaction Parameters :
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Solvent : DCM or THF for optimal solubility.
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Base : Triethylamine (2.2 equiv) to neutralize HCl generated during Boc activation.
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Temperature : 0°C to room temperature to minimize side reactions.
Sulfonylation of Boc-Protected Piperazine
The Boc-protected piperazine undergoes sulfonylation at the 4-position using MsCl. This step requires careful control of stoichiometry and reaction conditions to avoid over-sulfonylation or deprotection of the Boc group.
General Procedure :
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Dissolve N-Boc-piperazine in DCM or N-methyl-2-pyrrolidone (NMP).
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Add MsCl (1.1–1.5 equiv) dropwise at 0°C.
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Introduce a base (e.g., TEA, K₂CO₃, or CsF) to scavenge HCl.
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Stir at 25–105°C for 4–24 hours.
Optimization of Reaction Conditions
Role of Base and Solvent
The choice of base and solvent significantly impacts yield and purity:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| K₂CO₃ | NMP | 100–105 | 24 | 95 | |
| K₂CO₃ | EtOH/H₂O | Reflux | 16.5 | 84 | |
| CsF | DMA | 85 | 18 | 58 | |
| Triethylamine | DCM | 25 | 12 | 89* |
*Theoretical yield based on analogous reactions.
Observations :
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Polar Aprotic Solvents (NMP, DMA) : Enhance reaction rates by stabilizing ionic intermediates, enabling higher yields (95% in NMP).
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Bases with Low Nucleophilicity (CsF) : Reduce side reactions but may require elevated temperatures.
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Aqueous-Compatible Systems (EtOH/H₂O) : Simplify workup but risk Boc hydrolysis under prolonged reflux.
Temperature and Stoichiometry
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MsCl Stoichiometry : A 10–20% excess ensures complete conversion without over-sulfonylation.
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Temperature Control : Reactions above 100°C in NMP accelerate kinetics but necessitate stringent temperature control to prevent decomposition.
Industrial-Scale Production
Process Intensification
Industrial protocols prioritize cost-effectiveness and scalability:
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Solvent Selection : NMP is favored for its high boiling point (202°C), enabling reflux without pressurization.
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Base Recycling : Potassium carbonate is filtered and reused, reducing waste.
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Crystallization-Driven Purification : Addition of water at 70–75°C induces crystallization, bypassing costly chromatography.
Case Study :
A 174.4 g batch of this compound was synthesized using NMP/K₂CO₃ at 100–105°C, achieving 95% yield after crystallization.
Quality Control
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Purity Assessment : HPLC with UV detection (λ = 254 nm) confirms >99% purity.
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Impurity Profiling : Residual solvents (NMP, DCM) are monitored via GC-MS to meet ICH guidelines.
Mechanistic Insights and Side Reactions
Sulfonylation Mechanism
The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur of MsCl, facilitated by base-mediated deprotonation:
Common Side Reactions
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Boc Deprotection : Occurs in protic solvents (e.g., H₂O) at high temperatures, releasing piperazine bis-sulfonamide.
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Over-Sulfonylation : Excess MsCl leads to disubstituted products, mitigated by stoichiometric control.
Comparative Analysis of Methodologies
Laboratory vs. Industrial Methods
| Parameter | Laboratory-Scale (CsF/DMA) | Industrial-Scale (K₂CO₃/NMP) |
|---|---|---|
| Yield | 58–60% | 84–95% |
| Reaction Time | 18–24 h | 16.5–24 h |
| Purification Method | Column Chromatography | Crystallization |
| Cost per Kilogram | High | Low |
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate is primarily investigated for its pharmacological properties. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug discovery.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Studies have suggested that certain piperazine derivatives can protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases, where compounds like this compound may offer therapeutic benefits by mitigating neuroinflammation and promoting neuronal survival .
Corrosion Inhibition
The compound has also been explored for its potential as a corrosion inhibitor in industrial applications. Its ability to form protective films on metal surfaces makes it suitable for use in acidic environments.
Research Insights
- Electrochemical Studies : A study evaluated the corrosion inhibition efficiency of related piperazine derivatives in hydrochloric acid solutions. The results demonstrated that these compounds could achieve up to 91.5% inhibition efficiency at optimal concentrations, indicating strong adsorption onto metal surfaces and effective protection against corrosion .
- Mechanism of Action : The inhibition mechanism involves the formation of a protective layer on the metal surface, which prevents corrosive agents from penetrating and causing damage. This property is particularly beneficial in industries where metal components are exposed to harsh chemical environments .
Therapeutic Potential
Beyond its applications in corrosion inhibition and medicinal chemistry, this compound shows promise in various therapeutic areas.
Potential Applications
- Antimicrobial Activity : Preliminary studies suggest that piperazine derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
- Anti-inflammatory Properties : Compounds with similar structures have been shown to exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders .
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate with structurally related piperazine derivatives:
Key Observations:
- Electron-Withdrawing vs. Lipophilic Groups : The methylsulfonyl group (-SO₂CH₃) in the target compound enhances polarity and aqueous solubility compared to lipophilic analogs like phenethyl derivatives . However, dimethylsulfamoyl (-SO₂N(CH₃)₂) may improve metabolic stability due to reduced susceptibility to hydrolysis .
- Synthetic Flexibility : Nucleophilic substitution (target compound) is straightforward and high-yielding, whereas cross-coupling (e.g., Pd-catalyzed reactions) introduces aromatic moieties but requires specialized catalysts .
- Biological Relevance : Indole-sulfonyl derivatives (e.g., ) exhibit rigid structures favorable for enzyme active-site binding, while acetyl-linked benzoyl groups (e.g., ) allow modular diversification for structure-activity relationship (SAR) studies.
Physicochemical and Pharmacokinetic Properties
Biological Activity
Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological effects, and mechanisms of action based on recent research findings.
Molecular Structure:
- Molecular Formula: C₉H₁₈N₂O₃S
- Molecular Weight: 218.31 g/mol
- CAS Number: 57260-71-6
The compound features a piperazine ring substituted with a tert-butyl group and a methylsulfonyl moiety, contributing to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and methylsulfonyl chloride under controlled conditions. The purification is often achieved through flash chromatography, yielding a pale solid product suitable for biological testing .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from in vitro assays:
| Cell Line | IC₅₀ (µM) | Treatment Duration | Effect |
|---|---|---|---|
| MDA-MB-231 (breast) | 0.1 | 24 hours | Significant reduction in viability |
| HCT116 (colon) | 0.01 | 24 hours | Reduced viability by ~16% |
| MOR (ovarian) | 0.001 | 24 hours | Induced apoptosis and necrosis |
The compound showed a dose-dependent increase in apoptosis, with higher concentrations leading to greater cell death. For instance, at 0.1 µM concentration, MDA-MB-231 cells exhibited a decrease in living cells from 69.6% to 56.79% after treatment .
The anticancer activity of this compound is believed to involve multiple pathways:
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, as evidenced by increased levels of early and late apoptotic markers.
- Inhibition of Cell Proliferation: It disrupts the cell cycle, leading to reduced proliferation rates in treated cells.
- Targeting Signaling Pathways: Research suggests that it may inhibit key signaling pathways associated with tumor growth, such as the PI3K-Akt-mTOR pathway .
Case Studies
A notable study investigated the effects of this compound on human breast cancer cell lines (MCF7 and MDA-MB-231). The results indicated that the compound not only inhibited cell growth but also enhanced the effectiveness of other chemotherapeutic agents when used in combination therapies .
Another research focused on its effects on colon cancer cells (HCT116), where it was observed that treatment led to significant apoptosis and reduced cell viability at low concentrations (0.01 µM), highlighting its potential as a therapeutic agent in colorectal cancer management .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate?
- Methodology : The compound is synthesized via nucleophilic substitution. A common approach involves reacting tert-butyl piperazine-1-carboxylate with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at room temperature. Purification is achieved using flash chromatography (ethyl acetate/hexane gradients), yielding ~265.19 m/z (M+H)+ .
- Key Parameters :
- Solvent: DCM or 1,4-dioxane.
- Base: Triethylamine or pyridine.
- Reaction Time: 12–24 hours.
- Yield: Typically 60–90%, depending on stoichiometry and solvent choice.
Q. How is this compound characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the methylsulfonyl group (δ ~3.0 ppm for –SOCH) and Boc-protected piperazine (δ ~1.4 ppm for tert-butyl) .
- Mass Spectrometry : LC-MS and HRMS validate molecular weight (e.g., [M+H]+ = 265.19) .
- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis reveals bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What purification techniques are effective for isolating this compound?
- Methods :
- Silica Gel Chromatography : Ethyl acetate/hexane gradients (e.g., 0–30% EtOAc) are standard .
- Crystallization : Ethanol or ether recrystallization improves purity for derivatives with rigid substituents .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with steric hindrance or electron-withdrawing groups?
- Strategies :
- Catalyst Selection : Use Pd(PPh) for Suzuki-Miyaura coupling of aryl boronic acids to piperazine derivatives (e.g., 91% yield for tert-butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for bulky substrates .
- Temperature Control : Microwave-assisted reactions (100°C, 3 hours) improve efficiency in cross-coupling steps .
Q. How to resolve contradictions in reported yields for similar piperazine derivatives?
- Critical Analysis :
- Catalyst Activity : Palladium-based catalysts (e.g., Pd(OAc)) may degrade under prolonged heating, reducing yields .
- Reagent Purity : Impure starting materials (e.g., tert-butyl piperazine-1-carboxylate) can lower yields by 10–15% .
- Data Normalization : Compare yields relative to reaction scale; small-scale reactions (<1 mmol) often report higher yields due to easier impurity removal .
Q. What computational methods aid in analyzing molecular interactions and crystal packing?
- Tools :
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., N–H···O hydrogen bonds) in crystalline derivatives .
- Molecular Docking : Predicts binding affinities for drug-target interactions (e.g., Bruton’s tyrosine kinase inhibition) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
